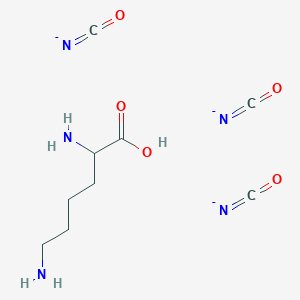

2,6-Diaminohexanoic acid;triisocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Diaminohexanoic acid: It is a building block for protein synthesis in the human body and must be obtained through diet as it cannot be synthesized internally . Triisocyanate compounds, on the other hand, are organic compounds containing three isocyanate groups. These compounds are widely used in the production of polyurethanes, which are versatile polymers used in various industries .

Vorbereitungsmethoden

2,6-Diaminohexanoic acid: can be synthesized through two main biosynthetic pathways: the diaminopimelate pathway and the α-aminoadipate pathway. These pathways involve distinct enzymes and substrates and are found in diverse organisms . Industrial production of lysine often involves microbial fermentation using bacteria such as Corynebacterium glutamicum.

Triisocyanate: compounds are typically produced from amines through phosgenation, where phosgene reacts with an amine to form an isocyanate . This process requires special precautions due to the hazardous nature of phosgene. Alternative methods include the Curtius rearrangement, where an acyl azide is converted to an isocyanate and nitrogen gas .

Analyse Chemischer Reaktionen

2,6-Diaminohexanoic acid: undergoes various chemical reactions, including:

Oxidation: Lysine can be oxidized to form allysine, which is important in the cross-linking of collagen and elastin.

Substitution: Lysine can undergo substitution reactions, such as acetylation, methylation, and glycosylation, which modify its function in proteins.

Triisocyanate: compounds react with nucleophiles such as alcohols, amines, and water. For example:

Reaction with alcohols: Forms urethane linkages, which are the basis for polyurethane production.

Reaction with amines: Forms ureas, which can further react to form biurets.

Reaction with water: Produces carbon dioxide and amines, which is utilized in the production of polyurethane foams.

Wissenschaftliche Forschungsanwendungen

2,6-Diaminohexanoic acid: has numerous applications in scientific research:

Medicine: Used in the treatment of herpes simplex virus infections and to reduce anxiety.

Industry: Used in the production of animal feed supplements and as a component in cell culture media.

Triisocyanate: compounds are primarily used in the production of polyurethanes, which have applications in:

Automotive industry: Used in the production of car seats, dashboards, and insulation materials.

Construction industry: Used in insulation, adhesives, and coatings.

Textile industry: Used in the production of spandex fibers.

Wirkmechanismus

2,6-Diaminohexanoic acid: exerts its effects by participating in protein synthesis. It is incorporated into proteins during translation and can undergo post-translational modifications that affect protein function . Lysine residues can interact with other amino acids through hydrogen bonding and act as a general base in catalysis .

Triisocyanate: compounds react with nucleophiles to form stable linkages, such as urethane and urea bonds. These reactions are essential for the formation of polyurethanes, which have unique mechanical and chemical properties .

Vergleich Mit ähnlichen Verbindungen

2,6-Diaminohexanoic acid: is similar to other amino acids such as arginine and histidine, which also contain basic side chains. lysine is unique in its ability to undergo extensive post-translational modifications and its role in collagen cross-linking .

Triisocyanate: compounds are similar to diisocyanates, which contain two isocyanate groups. Triisocyanates are unique in their ability to form more complex polymer structures due to the presence of three reactive sites .

Similar compounds include:

Arginine: Another basic amino acid involved in protein synthesis.

Histidine: An amino acid with a basic side chain that plays a role in enzyme catalysis.

Diisocyanates: Compounds with two isocyanate groups used in polyurethane production.

Eigenschaften

Molekularformel |

C9H14N5O5-3 |

|---|---|

Molekulargewicht |

272.24 g/mol |

IUPAC-Name |

2,6-diaminohexanoic acid;triisocyanate |

InChI |

InChI=1S/C6H14N2O2.3CNO/c7-4-2-1-3-5(8)6(9)10;3*2-1-3/h5H,1-4,7-8H2,(H,9,10);;;/q;3*-1 |

InChI-Schlüssel |

SCLIETHGYOTKEB-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCN)CC(C(=O)O)N.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)

![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)

![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)